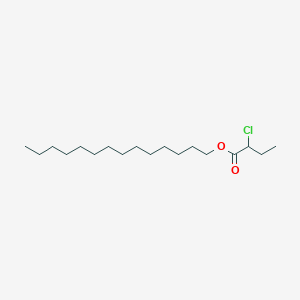
Tetradecyl 2-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 2-chlorobutanoate is an organic compound with the molecular formula C₁₈H₃₅ClO₂ and a molecular weight of 318.922 g/mol . . This compound is characterized by a long alkyl chain and a chlorinated butanoate ester group, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, can further enhance the production efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2-chlorobutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the butanoate group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of tetradecyl butanoate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Tetradecyl butanoate and other ester derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chlorobutanoic acid and tetradecanol.
Scientific Research Applications
Tetradecyl 2-chlorobutanoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetradecyl 2-chlorobutanoate involves its interaction with specific molecular targets, such as enzymes involved in ester hydrolysis. The compound can undergo hydrolysis to release 2-chlorobutanoic acid and tetradecanol, which may exert biological effects through their interaction with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tetradecyl butanoate: Similar to tetradecyl 2-chlorobutanoate but lacks the chlorine atom in the butanoate group.
Tetradecyl 4-chlorobutanoate: Another chlorinated ester with the chlorine atom positioned differently on the butanoate group.
Uniqueness
This compound is unique due to the presence of the chlorine atom in the 2-position of the butanoate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
88395-81-7 |
|---|---|
Molecular Formula |
C18H35ClO2 |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
tetradecyl 2-chlorobutanoate |
InChI |
InChI=1S/C18H35ClO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
InChI Key |
QIAPYRAJMHPHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)
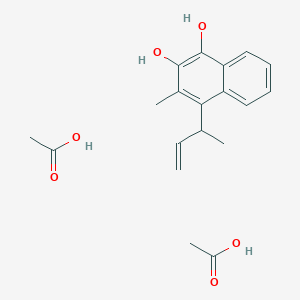

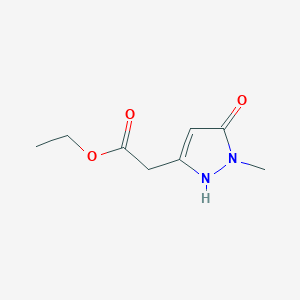
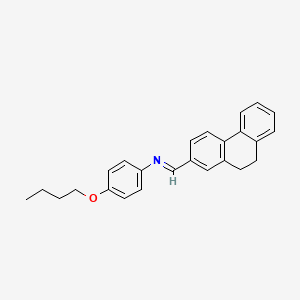
![1-[4-(Diethylamino)phenyl]-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B14382795.png)
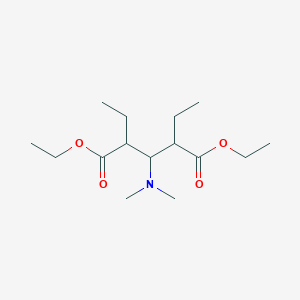
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
![1-{2-[(Naphthalen-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B14382818.png)
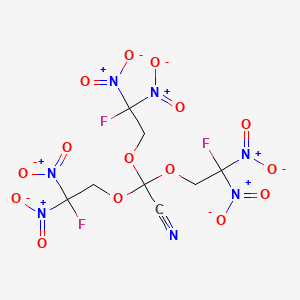
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
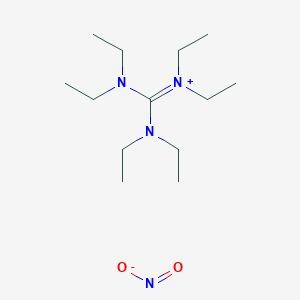
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
